N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a synthetic compound characterized by a complex heterocyclic core comprising fused pyrazolo-triazolo-pyrazine rings. The structure includes a 2,6-dimethylphenyl group attached via an acetamide linker and a 4-fluorophenyl substituent on the pyrazine moiety. This design integrates features commonly associated with bioactive agrochemicals and pharmaceuticals, such as fluorine-enhanced lipophilicity and heterocyclic stability .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-14-4-3-5-15(2)21(14)25-20(31)13-30-23(32)28-10-11-29-19(22(28)27-30)12-18(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHBOCYMVVARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. The investigation of its biological activity is crucial for understanding its pharmacological properties and potential clinical uses.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C27H24FN5O2
- Molecular Weight : 452.5 g/mol
The intricate arrangement of atoms within the compound suggests multiple points of interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmission and cellular signaling. Preliminary studies indicate that it may act as an inhibitor or modulator of specific pathways related to:
- Serotonin Transporter (SERT) : Compounds with similar structures have shown affinity for SERT, impacting serotonin levels in the brain .
- Dopamine and Norepinephrine Transporters : Potential interactions with these transporters could influence mood regulation and cognitive functions .
Biological Activity Data
| Biological Target | Activity | Reference |
|---|---|---|
| SERT | High affinity (K_i = 1.10 nM) | |
| Dopamine Transporter | Moderate affinity | |
| Norepinephrine Transporter | Moderate affinity |
Case Studies and Research Findings
-
Study on Serotonergic Activity :
- A study evaluated the compound's effects on serotonin levels in vivo. The results indicated significant increases in extracellular serotonin following administration, suggesting its efficacy as a serotonergic agent.
- Findings : The compound displayed a high occupancy rate at SERT sites, which correlates with its potential antidepressant effects.
-
Neuropharmacological Evaluation :
- In a series of behavioral tests on rodents, the compound demonstrated anxiolytic and antidepressant-like effects.
- Results : Animals treated with the compound exhibited reduced anxiety-like behavior in elevated plus maze tests compared to control groups.
- Comparative Analysis with Similar Compounds :
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide and Analogues
Structural and Functional Analysis
Heterocyclic Core Modifications
The target compound’s pyrazolo-triazolo-pyrazine core distinguishes it from simpler heterocyclic systems like oxadixyl’s oxazolidinyl ring or flumetsulam’s triazolo-pyrimidine. This fused architecture may enhance binding affinity to biological targets, as seen in pyrazole-quinazoline hybrids (e.g., ’s compounds), which exhibit antifungal activity . The triazolo group in the target compound could mimic the triazole moieties in flumetsulam, a herbicide targeting ALS enzymes .
Substituent Effects
- Fluorine Incorporation : The 4-fluorophenyl group aligns with trends in agrochemical design, where fluorine improves metabolic stability and membrane penetration . Flumetsulam’s 2,6-difluorophenyl group similarly enhances herbicidal potency .
- 2,6-Dimethylphenyl Group : Shared with oxadixyl, this substituent likely contributes to steric protection of the acetamide bond, reducing enzymatic degradation .
Bioactivity Inference
The pyrazolo-triazolo-pyrazine system may confer unique target selectivity compared to flumetsulam (herbicidal) or oxadixyl (fungicidal). The antimicrobial activity of pyrazole-quinazoline hybrids further supports possible efficacy against plant or human pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
